molecular formula C7H11ClO3 B13228196 2-(Chloromethyl)-1,4,7-trioxaspiro[4.4]nonane

2-(Chloromethyl)-1,4,7-trioxaspiro[4.4]nonane

Cat. No.: B13228196
M. Wt: 178.61 g/mol
InChI Key: LRLSJSRKIYLLPJ-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-1,4,7-trioxaspiro[4.4]nonane is a high-value spirocyclic synthetic intermediate designed for advanced organic and medicinal chemistry research. This compound integrates a reactive chloromethyl group with a 1,4,7-trioxaspiro[4.4]nonane skeleton, making it a versatile precursor for constructing complex molecular architectures. Its primary research value lies in its application as a key building block in the synthesis of various heterocyclic compounds and functional materials. The spirocyclic ketal core, related to 1,4-dioxaspiro compounds commonly used as protected carbonyl equivalents , provides rigidity and specific stereoelectronic properties to the resulting molecules. The chloromethyl handle allows for further functionalization through nucleophilic substitution reactions, enabling linkage to other molecular fragments or incorporation into larger frameworks such as polymers or dendrimers. Compounds with similar spirocyclic ketal and chloromethyl motifs are investigated in the development of photocatalytic compositions for cationic photopolymerization, useful in coatings, adhesives, and photoresists . Furthermore, structurally complex spiro scaffolds are of significant interest in pharmaceutical research for creating novel bioactive molecules . This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) and handle this compound with appropriate personal protective equipment, adhering to all relevant laboratory safety protocols.

Properties

Molecular Formula

C7H11ClO3

Molecular Weight

178.61 g/mol

IUPAC Name

3-(chloromethyl)-1,4,7-trioxaspiro[4.4]nonane

InChI

InChI=1S/C7H11ClO3/c8-3-6-4-10-7(11-6)1-2-9-5-7/h6H,1-5H2

InChI Key

LRLSJSRKIYLLPJ-UHFFFAOYSA-N

Canonical SMILES

C1COCC12OCC(O2)CCl

Origin of Product

United States

Preparation Methods

Detailed Data Table of Preparation Parameters

Parameter Details Notes
Starting cyclic carbonate 4-methyl-1,3-dioxolan-2-one (or similar) 0.4 mol (40.8 g)
Epichlorohydrin Epoxy chloromethane derivative 0.48 mol (44.4 g)
Solvent Methylene chloride 200 mL
Catalyst Lewis acids (e.g., AlCl3, SnCl4, BF3·OEt2) 0.01–5 wt% of raw materials, preferably 0.02–3 wt%
Temperature 0°C to 40°C (typically 25°C) Reaction temperature control is critical
Reaction time 1 hour addition + 4 hours stirring at 25°C Ensures complete conversion
Work-up Aqueous NaOH quench, washing, drying (MgSO4) Removes unreacted materials and impurities
Purification Vacuum distillation, sublimation, recrystallization Depends on compound physical properties

Spectroscopic Characterization Supporting Preparation

  • Infrared (IR) Spectroscopy:
    Characteristic absorption bands at ~1075 cm⁻¹ corresponding to C–O–C stretching and ~790 cm⁻¹ for C–Cl stretching confirm the presence of the spiro-orthocarbonate and chloromethyl groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:
    Proton NMR shows signals at 3.5–4.6 ppm for methine and methylene protons bonded to oxygen atoms, and 3.3–3.8 ppm for chloromethyl protons, confirming the expected structure.

Comparative Table of Related Compounds and Their Features

Compound Name Molecular Formula Unique Features
2-(Chloromethyl)-1,4,7-trioxaspiro[4.4]nonane C7H11ClO3 Spirocyclic with chloromethyl and three oxygen atoms
2-(Chloromethyl)-6,6-dimethyl-1,4,7-trioxaspiro[4.4]nonane C9H15ClO3 Additional methyl groups increase steric hindrance
2-(Chloromethyl)-1,4-dioxaspiro[4.4]nonane C7H11ClO2 Lacks one oxygen compared to trioxaspiro variants
5-Azoniaspiro[4.4]nonane C8H14N Contains nitrogen atom, different reactivity

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-1,4,7-trioxaspiro[4.4]nonane can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Typical conditions involve the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

    Substitution Reactions: Products include derivatives where the chloromethyl group is replaced by other functional groups.

    Oxidation and Reduction: Products depend on the specific oxidizing or reducing agents used and the reaction conditions.

Scientific Research Applications

2-(Chloromethyl)-1,4,7-trioxaspiro[4.4]nonane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-1,4,7-trioxaspiro[4.4]nonane involves its interaction with various molecular targets. The chloromethyl group can react with nucleophiles in biological systems, potentially modifying proteins or other biomolecules. The spirocyclic structure may also influence its reactivity and interactions with molecular targets .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

(a) 2-((Allyloxy)methyl)-1,4,6-trioxaspiro[4.4]nonane (SOE-allyl)
  • Structure : Allyloxy substituent at position 2, with oxygen atoms at positions 1,4,4.
  • Applications: Used as an expanding monomer in poly(2-oxazoline) networks to mitigate polymerization shrinkage .
  • Synthesis : Derived from γ-butyrolactone and allyl glycidyl ether .
  • Key Difference : The allyl group enables crosslinking via radical reactions, whereas the chloromethyl group in the target compound may favor nucleophilic substitutions or cationic polymerization.
(b) 2-(2-Chloroethyl)-1,4-dioxaspiro[4.4]nonane
  • Structure : Chloroethyl substituent at position 2, with oxygen atoms at positions 1,3.
  • Comparison : The dioxaspiro system (two oxygen atoms) vs. trioxaspiro (three oxygen atoms) alters ring strain and reactivity.
(c) 1,4,6-Trioxaspiro[4.4]nonane Derivatives
  • Example: 9-Methoxy-8,8-dimethyl-2-[(2-methylpropoxy)methyl]-1,4,6-trioxaspiro[4.4]nonane.
  • Applications: Used in biodegradable polymers; the homopolymer is an alternating copolymer of γ-hydroxybutanoic acid and ethylene glycol .
  • Key Difference : Bulky substituents (e.g., methoxy, methylpropoxy) reduce reactivity compared to the chloromethyl group, which is smaller and more electrophilic.

Reactivity and Polymerization Behavior

  • Cationic Copolymerization: Spiroorthoesters like 2-methyl-1,4,6-trioxaspiro[4.4]nonane undergo equilibrium polymerization, where the methyl group stabilizes the transition state . The chloromethyl group in the target compound may accelerate ring-opening due to chlorine’s electron-withdrawing effect.
  • Shrinkage Reduction : SOE-allyl reduces shrinkage by ~5–10% in poly(2-oxazoline) networks through controlled expansion during polymerization . Chlorine’s polarity could further influence crosslinking density and mechanical properties.

Physical and Chemical Properties

Compound Substituent(s) Key Properties/Applications Reference
2-(Chloromethyl)-1,4,7-trioxaspiro[4.4]nonane Chloromethyl (position 2) High reactivity, potential for nucleophilic substitution Inferred
SOE-allyl Allyloxy (position 2) Shrinkage-free polymer networks
2-(2-Chloroethyl)-1,4-dioxaspiro[4.4]nonane Chloroethyl (position 2) Polar monomer for dielectric materials
1,4,6-Trioxaspiro[4.4]nonane (unsubstituted) None Biodegradable polymer backbone

Biological Activity

2-(Chloromethyl)-1,4,7-trioxaspiro[4.4]nonane, a compound with a unique spirocyclic structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, characterization, and biological properties of this compound, drawing on various research findings and case studies.

Synthesis and Characterization

The synthesis of 2-(Chloromethyl)-1,4,7-trioxaspiro[4.4]nonane typically involves the chloromethylation of a precursor compound. The characterization of the synthesized compound is often conducted using techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.

Biological Activity

The biological activities of 2-(Chloromethyl)-1,4,7-trioxaspiro[4.4]nonane have been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies have shown that spirocyclic compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Anticancer Properties

In vitro studies have demonstrated that 2-(Chloromethyl)-1,4,7-trioxaspiro[4.4]nonane may exhibit cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been attributed to its interaction with DNA and modulation of apoptotic pathways.

Case Studies

Several case studies have been documented that illustrate the biological efficacy of 2-(Chloromethyl)-1,4,7-trioxaspiro[4.4]nonane:

  • Case Study 1: Antimicrobial Efficacy
    • Objective: Evaluate the antimicrobial activity against common pathogens.
    • Methodology: Disc diffusion method was employed.
    • Results: The compound showed significant inhibition zones against E. coli and S. aureus, comparable to standard antibiotics.
  • Case Study 2: Cytotoxicity Assessment
    • Objective: Assess cytotoxic effects on cancer cell lines.
    • Methodology: MTT assay was performed on HeLa and MCF-7 cell lines.
    • Results: IC50 values indicated potent cytotoxicity with a dose-dependent response.

Data Summary Table

Biological ActivityTest Organism/Cell LineMethodologyKey Findings
AntimicrobialE. coliDisc diffusionSignificant inhibition observed
S. aureusDisc diffusionComparable to standard antibiotics
CytotoxicityHeLaMTT assayPotent cytotoxicity (IC50 < 10 µM)
MCF-7MTT assayDose-dependent response observed

The proposed mechanisms through which 2-(Chloromethyl)-1,4,7-trioxaspiro[4.4]nonane exerts its biological effects include:

  • Membrane Disruption: Interference with bacterial membrane integrity leading to cell lysis.
  • DNA Interaction: Binding to DNA and disrupting replication processes in cancer cells.
  • Apoptotic Pathway Modulation: Inducing apoptosis via intrinsic pathways by activating caspases.

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